
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of p-hydroxybenzoic acid with 2-(4-carboxyl-3-methoxyphenyl)-5-hydroxypyridoimidazole under specific conditions . The reaction conditions often involve the use of acetic anhydride and 3-propylaminopyridine as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of methoxy groups to carboxylic acids.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acid groups, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 4-(4-Carboxy-3-methoxyphenyl)thiophene-2-carboxylic acid
Uniqueness
4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
861600-12-6 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
4-(4-carboxy-3-methoxyphenyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)15(17)18)10-4-6-12(16(19)20)14(8-10)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
OTRGXSFRJBUHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



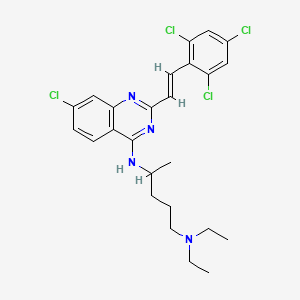
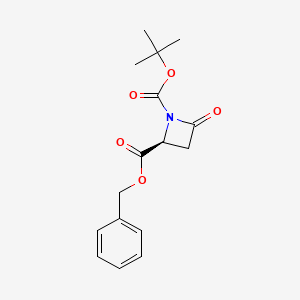
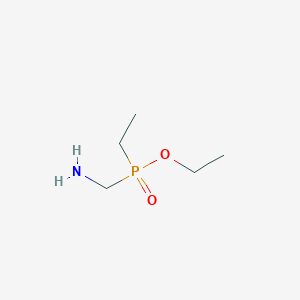
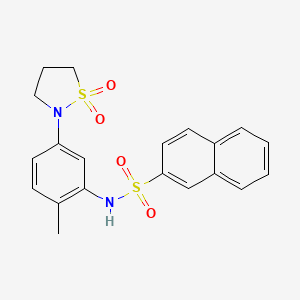

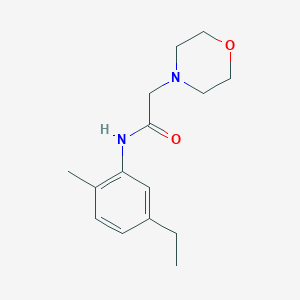
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
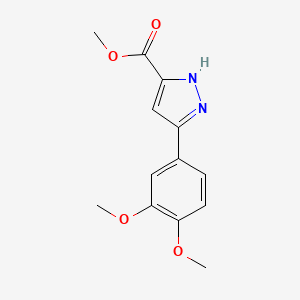
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)



